Imeglimin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Type 2 Diabetes Mellitus

Scientific Field: Clinical Pharmacology.

Application Summary: Imeglimin is a first-in-class novel oral hypoglycemic agent, launched in Japan, for the treatment of type 2 diabetes mellitus.

Methods of Application: Imeglimin is a small cationic drug belonging to the tetrahydrotriazine chemical class, with a complex mechanism of absorption involving an active transport through organic cation transporters (OCTs).

Results or Outcomes: Imeglimin is rapidly and primarily distributed to organs and tissues, and has a half-life ranging from 9.03 to 20.2 hours.

Improvement of Mitochondrial and Endoplasmic Reticulum Function

Scientific Field: Cellular Biology.

Application Summary: Imeglimin improves the function of mitochondria and the endoplasmic reticulum, which are important in the synthesis, folding, modification, and transport of proteins.

Methods of Application: Imeglimin enhances glucose-stimulated insulin secretion and inhibits the apoptosis of β-cells in the pancreas by maintaining the function and structure of mitochondria and the endoplasmic reticulum in β-cells.

Results or Outcomes: Imeglimin inhibits hepatic glucose production and ameliorates insulin sensitivity.

Improvement of Vascular Dysfunction

Scientific Field: Vascular Medicine.

Application Summary: Imeglimin has been shown to improve vascular dysfunction in patients with type 2 diabetes.

Results or Outcomes: Clinical trials into the effects of imeglimin exhibited a good hypoglycemic efficacy and safety profile in type 2 diabetic patients.

Enhancement of Insulin Secretion

Scientific Field: Endocrinology.

Application Summary: Imeglimin has been shown to significantly increase the insulin secretory response to glucose.

Methods of Application: In a randomized, double-blind, placebo-controlled study assessing glucose-stimulated insulin secretion using hyperglycemic clamp technique, Imeglimin 1500 mg was administered twice daily for 7 days.

Results or Outcomes: The study found that Imeglimin increased the insulin secretory response to glucose by 112%, first-phase insulin secretion rate by 110%, and second-phase insulin secretion rate by 29%.

Boosting Glucose Absorption

Application Summary: Imeglimin has been found to boost glucose absorption in the H-2kB mouse muscle cell line.

Results or Outcomes: Imeglimin boosted glucose absorption in the H-2kB mouse muscle cell line 3.3-fold above control cells at the highest dose tested (2.0 mM).

Induction of Mitophagy

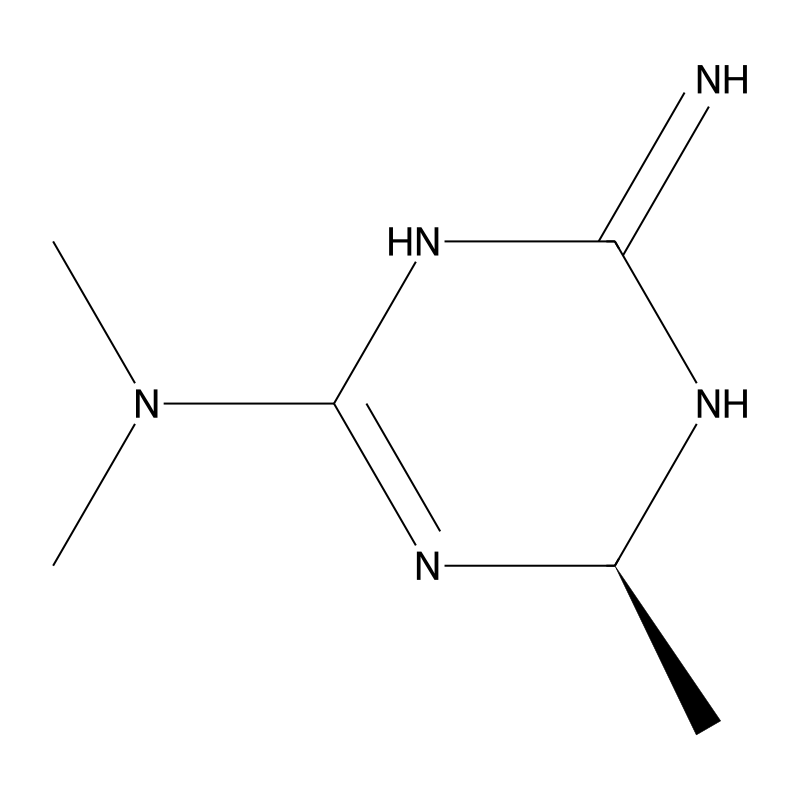

Imeglimin is a novel antidiabetic compound classified as the first oral agent in the glimin class, specifically a tetrahydrotriazine derivative. Its chemical name is (6R)-(+)-4-dimethylamino-2-imino-6-methyl-1,2,5,6-tetrahydro-1,3,5-triazine hydrochloride, with a molecular weight of 155.2 Da. Imeglimin acts primarily as an inhibitor of oxidative phosphorylation within mitochondria, which leads to significant metabolic effects in eukaryotic cells. This mechanism is particularly beneficial for managing type 2 diabetes mellitus (T2DM) by addressing three critical aspects: inadequate insulin secretion by pancreatic beta cells, increased gluconeogenesis, and peripheral insulin resistance .

Imeglimin's mechanism of action is multifaceted, addressing several key issues in T2DM []. Here's a breakdown of its primary functions:

- Enhancing Insulin Secretion: Imeglimin increases the ability of pancreatic beta cells to secrete insulin in response to rising blood sugar levels [, ]. This is achieved by promoting the activity of an enzyme called nicotinamide phosphoribosyltransferase, ultimately leading to increased insulin production [].

- Improving Insulin Sensitivity: Imeglimin enhances the action of insulin in peripheral tissues like muscle and liver, allowing for better glucose uptake from the bloodstream []. This helps to lower overall blood sugar levels.

- Protecting Beta Cells: Imeglimin might also offer protection to pancreatic beta cells, potentially slowing down their deterioration in T2DM []. This could have long-term benefits for insulin production.

Clinical trials have shown Imeglimin to be generally well-tolerated with a low risk of severe hypoglycemia (excessively low blood sugar) compared to other diabetic medications [, ]. However, as with any new drug, ongoing monitoring for potential side effects is essential. Detailed safety data, including specific toxicity levels, is still being gathered.

The primary chemical reaction involving imeglimin is its inhibition of oxidative phosphorylation. This reaction occurs in the mitochondria and is crucial for energy production in cells. By modulating the electron transport chain, imeglimin reduces the formation of reactive oxygen species and prevents the opening of the mitochondrial permeability transition pore, which is associated with cell death . Additionally, imeglimin has been shown to inhibit gluconeogenesis by decreasing the activities of key enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase in hepatocytes .

Imeglimin exhibits significant biological activity that enhances glucose homeostasis. It improves pancreatic beta-cell function and insulin sensitivity in various tissues, including the liver and skeletal muscle. The compound has demonstrated the ability to decrease oxidative stress by rebalancing respiratory chain activity and enhancing glucose-stimulated insulin secretion (GSIS). Notably, its effects on GSIS are diazoxide-resistant, indicating a unique mechanism distinct from traditional sulfonylureas . Clinical studies have shown that imeglimin effectively lowers fasting plasma glucose levels and glycated hemoglobin in patients with T2DM .

The synthesis of imeglimin typically involves a straightforward process that can be conducted through one-pot reactions. For instance, one method includes reacting an aldehyde with metformin under reflux conditions using acetic acid as a solvent. This method yields various imeglimin derivatives with satisfactory outcomes ranging from 69% to 88% . The synthesized compounds are characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures.

Imeglimin's primary application is in the treatment of type 2 diabetes mellitus. It serves as an oral hypoglycemic agent that addresses multiple pathophysiological factors contributing to T2DM. Its unique mechanism allows for improved insulin secretion and reduced hepatic glucose production, making it a promising alternative or adjunct to existing therapies such as metformin . Additionally, ongoing research explores its potential applications in other metabolic disorders due to its effects on mitochondrial function and oxidative stress.

Research on imeglimin has revealed its interactions with various cellular pathways that enhance its therapeutic effects. For example, it has been shown to increase nicotinamide adenine dinucleotide synthesis and mobilize calcium ions within pancreatic beta cells, further promoting insulin secretion . Interaction studies indicate that imeglimin's actions are independent of classical pathways involving potassium ATP channels, suggesting a distinct mode of action compared to other antidiabetic agents.

- Metformin: A widely used first-line treatment for type 2 diabetes that improves insulin sensitivity and decreases hepatic glucose production.

- Dapagliflozin: A sodium-glucose co-transporter 2 inhibitor that promotes renal excretion of glucose.

- Sitagliptin: A dipeptidyl peptidase-4 inhibitor that enhances incretin levels to stimulate insulin release.

Comparison TableCompound Mechanism of Action Unique Features Imeglimin Inhibits oxidative phosphorylation; enhances GSIS Dual action on mitochondrial function and insulin sensitivity Metformin Reduces hepatic glucose production; increases insulin sensitivity First-line therapy; well-established efficacy Dapagliflozin Inhibits renal glucose reabsorption Weight loss benefits; cardiovascular protection Sitagliptin Increases incretin levels Works independently of glucose levels

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Imeglimin | Inhibits oxidative phosphorylation; enhances GSIS | Dual action on mitochondrial function and insulin sensitivity |

| Metformin | Reduces hepatic glucose production; increases insulin sensitivity | First-line therapy; well-established efficacy |

| Dapagliflozin | Inhibits renal glucose reabsorption | Weight loss benefits; cardiovascular protection |

| Sitagliptin | Increases incretin levels | Works independently of glucose levels |

Imeglimin's unique combination of actions targeting mitochondrial dysfunction and enhancing beta-cell function distinguishes it from these similar compounds, offering a novel approach to managing type 2 diabetes mellitus .

Imeglimin represents a cyclic tetrahydrotriazine derivative with the molecular formula C₆H₁₃N₅ and a molecular weight of 155.20 grams per mole [1]. The compound exhibits absolute stereochemistry with one defined stereocenter and no E/Z centers, resulting in a formal charge of zero [22] [24]. The International Union of Pure and Applied Chemistry name for imeglimin is (4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine [1].

The structural framework of imeglimin consists of a six-membered heterocyclic ring containing three nitrogen atoms positioned at the 1, 3, and 5 positions [1] [13]. The molecule features an endocyclic methyl group at position 4 and an exocyclic dimethylamino substituent at position 6 [13] [14]. This structural arrangement creates a push-pull electronic system analogous to biguanide derivatives, with the cyclic structure constraining the molecular conformation compared to linear biguanides [13] [14].

The three-dimensional molecular architecture reveals significant conformational constraints imposed by the cyclic structure [13]. The ring system adopts a non-planar conformation, with the methyl substituent at position 4 occupying an axial or equatorial position depending on the ring pucker [13]. The dimethylamino group exhibits restricted rotation due to partial double bond character resulting from nitrogen lone pair conjugation with the ring system [13] [14].

Computational analysis has identified multiple tautomeric forms of imeglimin, with density functional theory calculations revealing 23 possible isomers when considering all types of structural rearrangements [13] [14]. The two most stable isomers, designated I1 and I3, account for greater than 95% of the equilibrium mixture at 298.15 K [13] [14]. These major isomers exhibit relative Gibbs energies within 2 kilojoules per mole of each other across various theoretical levels [13] [14].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₃N₅ | [1] |

| Molecular Weight | 155.20 g/mol | [1] |

| Exact Mass | 155.11709544 Da | [1] |

| Topological Polar Surface Area | 66 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Defined Stereocenters | 1 | [1] [22] [24] |

| Rotatable Bond Count | 1 | [1] |

X-ray Crystallography and Conformer Studies

X-ray diffraction analysis of imeglimin reveals distinct crystalline characteristics that confirm its solid-state molecular structure [18]. The compound exhibits intense Bragg reflections at specific 2θ angles including 14.71°, 16.82°, 24.36°, 24.87°, 25.42°, 31.64°, and 34.03°, indicating the crystalline nature of the pure drug substance [18]. These diffraction patterns provide definitive evidence for the three-dimensional arrangement of atoms within the crystal lattice [18].

Conformational studies utilizing single crystal X-ray diffraction techniques have been applied to related compounds containing similar heterocyclic frameworks [4] [19]. The crystallographic data obtained from such analyses typically reveal unit cell parameters, space group symmetries, and molecular packing arrangements [4] [19]. For compounds with similar triazine-containing structures, monoclinic and triclinic space groups are commonly observed [4] [19].

The solid-state conformation of imeglimin demonstrates restricted molecular flexibility compared to its solution-phase behavior [18]. Electrospinning studies have shown that the crystalline form can undergo transformation to an amorphous state, as evidenced by the disappearance of characteristic diffraction peaks when the compound is incorporated into polymer matrices [18]. This amorphous transformation is attributed to the rapid solvent evaporation process that prevents molecular organization into ordered crystalline lattices [18].

Crystal structure determination methods for similar heterocyclic compounds utilize advanced synchrotron radiation sources capable of rapid data collection [20]. High-flux synchrotron beamlines enable structure analysis with measurement times as short as 60 milliseconds for suitable crystals [20]. The rapid measurement capability prevents radiation damage that can occur with prolonged X-ray exposure [20].

| Crystallographic Parameter | Imeglimin | Reference |

|---|---|---|

| 2θ Reflection (°) | 14.71, 16.82, 24.36 | [18] |

| 2θ Reflection (°) | 24.87, 25.42, 31.64 | [18] |

| 2θ Reflection (°) | 34.03 | [18] |

| Crystal Form | Crystalline | [18] |

| Amorphous Transition | Electrospinning-induced | [18] |

Spectroscopic Identification (1H/13C NMR, ESI-MS)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of imeglimin through analysis of both proton and carbon-13 environments [7] [8]. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns characteristic of the heterocyclic framework and substituent groups [7]. The methyl group at position 4 exhibits a characteristic doublet pattern due to coupling with the adjacent methine proton [7].

The carbon-13 nuclear magnetic resonance spectrum displays signals corresponding to the six carbon atoms within the molecular structure [7]. The triazine ring carbons appear in the characteristic downfield region typical of nitrogen-containing heterocycles [7]. The dimethylamino substituent carbons produce distinct signals that confirm the presence and connectivity of this functional group [7].

Electrospray ionization mass spectrometry analysis of imeglimin demonstrates excellent ionization efficiency in positive ion mode [8]. The molecular ion peak appears at mass-to-charge ratio 155.0, corresponding to the protonated molecular ion [M+H]⁺ [8]. The base peak intensity and fragmentation pattern provide confirmatory evidence for the proposed molecular structure [8].

Chiral liquid chromatography coupled with tandem mass spectrometry enables separation and detection of imeglimin enantiomers [8]. The analytical method utilizes a Chiralpak IG-3 stationary phase with methanol and 10 millimolar ammonium acetate mobile phase in a 95:5 volume ratio [8]. The retention times for the positive and negative enantiomers are 2.876 and 4.325 minutes respectively, with total chromatographic run time of 5 minutes [8].

The electrospray ionization process involves formation of electrically charged droplets followed by solvent evaporation and gas-phase ion transfer [11]. This soft ionization technique produces minimal molecular fragmentation, making it ideal for molecular mass determination [11]. The high sensitivity and selectivity of the mass spectrometric detection enable quantitative analysis at nanogram per milliliter concentrations [8].

| Spectroscopic Method | Key Parameters | Reference |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Chemical shift patterns, coupling | [7] |

| 13C Nuclear Magnetic Resonance | Ring and substituent carbons | [7] |

| Electrospray Ionization Mass Spectrometry | m/z 155.0 [M+H]⁺ | [8] |

| Chiral Liquid Chromatography Mass Spectrometry | Retention times 2.876, 4.325 min | [8] |

| Mobile Phase Composition | Methanol:ammonium acetate (95:5) | [8] |

Computational modeling of electronic structure

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of imeglimin [13] [14]. The computational analysis employs the B3LYP functional with 6-311+G(d,p) basis set, supplemented by higher-level G2, G2MP2, and G4 methods for enhanced accuracy [13] [14]. These calculations reveal the compound's exceptional basicity characteristics and electronic delocalization patterns [13] [14].

The push-pull electronic structure of imeglimin results from conjugation between the amino nitrogen lone pairs and the imino nitrogen centers [13] [14]. This electronic arrangement contributes to the compound's high proton affinity, calculated to exceed 1000 kilojoules per mole, classifying it among the superbase category [13] [14]. The macroscopic gas-phase basicity values determined computationally are 14-16 kilojoules per mole higher than those of metformin [13] [14].

Molecular orbital theory analysis demonstrates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels reflect the extended conjugation within the triazine framework [16] [17]. The delocalized π-electron system encompasses the entire heterocyclic ring and extends to the exocyclic dimethylamino substituent [13] [14]. This electronic delocalization enhances molecular stability and influences the compound's chemical reactivity [13] [14].

The electronic energy calculations reveal that the two most stable tautomeric forms differ by only 0.4 kilojoules per mole at the density functional theory level [13] [14]. When zero-point energy corrections are applied, this difference decreases to 0.2 kilojoules per mole [13] [14]. The Gibbs energy difference remains approximately 2 kilojoules per mole across all computational levels examined [13] [14].

Geometry optimization procedures confirm that all calculated isomers correspond to true energy minima with positive vibrational frequencies [13] [14]. The harmonic frequency analysis provides thermochemical data including enthalpies, entropies, and Gibbs energies at 298.15 K [13] [14]. These computational results enable prediction of equilibrium populations and thermodynamic properties under standard conditions [13] [14].

| Computational Parameter | Value | Method | Reference |

|---|---|---|---|

| Proton Affinity | >1000 kJ/mol | DFT/G2/G4 | [13] [14] |

| Energy Difference (I1-I3) | 0.4 kJ/mol | B3LYP/6-311+G(d,p) | [13] [14] |

| Zero-Point Corrected Energy | 0.2 kJ/mol | B3LYP/6-311+G(d,p) | [13] [14] |

| Gibbs Energy Difference | ~2 kJ/mol | Multiple levels | [13] [14] |

| Major Isomer Population | >95% | Computational | [13] [14] |

| Total Isomers Calculated | 23 | DFT | [13] [14] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Vuylsteke V, Chastain LM, Maggu GA, Brown C. Imeglimin: A Potential New Multi-Target Drug for Type 2 Diabetes. Drugs R D. 2015 Sep;15(3):227-32. doi: 10.1007/s40268-015-0099-3. PubMed PMID: 26254210; PubMed Central PMCID: PMC4561051.

3: Pacini G, Mari A, Fouqueray P, Bolze S, Roden M. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes. Diabetes Obes Metab. 2015 Jun;17(6):541-5. doi: 10.1111/dom.12452. Epub 2015 Mar 25. PubMed PMID: 25694060.

4: Vial G, Chauvin MA, Bendridi N, Durand A, Meugnier E, Madec AM, Bernoud-Hubac N, Pais de Barros JP, Fontaine É, Acquaviva C, Hallakou-Bozec S, Bolze S, Vidal H, Rieusset J. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model. Diabetes. 2015 Jun;64(6):2254-64. doi: 10.2337/db14-1220. Epub 2014 Dec 31. PubMed PMID: 25552598.

5: Fouqueray P, Pirags V, Diamant M, Schernthaner G, Lebovitz HE, Inzucchi SE, Bailey CJ. The efficacy and safety of imeglimin as add-on therapy in patients with type 2 diabetes inadequately controlled with sitagliptin monotherapy. Diabetes Care. 2014 Jul;37(7):1924-30. doi: 10.2337/dc13-2349. Epub 2014 Apr 10. PubMed PMID: 24722500.

6: Fouqueray P, Pirags V, Inzucchi SE, Bailey CJ, Schernthaner G, Diamant M, Lebovitz HE. The efficacy and safety of imeglimin as add-on therapy in patients with type 2 diabetes inadequately controlled with metformin monotherapy. Diabetes Care. 2013 Mar;36(3):565-8. doi: 10.2337/dc12-0453. Epub 2012 Nov 16. PubMed PMID: 23160726; PubMed Central PMCID: PMC3579350.

7: Pirags V, Lebovitz H, Fouqueray P. Imeglimin, a novel glimin oral antidiabetic, exhibits a good efficacy and safety profile in type 2 diabetic patients. Diabetes Obes Metab. 2012 Sep;14(9):852-8. doi: 10.1111/j.1463-1326.2012.01611.x. Epub 2012 May 16. PubMed PMID: 22519919.